![molecular formula C15H15N5O3 B2398005 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid CAS No. 1351398-16-7](/img/structure/B2398005.png)
5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid is an intricate organic compound known for its multi-ring structure, which includes a pyrazole and a pyridine ring connected by an oxadiazole linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate α,β-unsaturated ketone.
Subsequent introduction of the methyl group at the 5-position of the pyrazole ring is achieved via methylation, usually employing methyl iodide in the presence of a base.
The oxadiazole ring is formed through cyclization of the corresponding hydrazide with a carboxylic acid derivative under dehydrating conditions.
The pyridine ring is introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative and the oxadiazole intermediate.
Industrial Production Methods: Industrial-scale production may involve optimization of these steps for increased yield and purity, including:
Continuous flow techniques to improve reaction efficiency and scalability.
Use of catalysis to lower reaction temperatures and increase reaction rates.
Advanced purification techniques like chromatography and recrystallization to achieve high-purity end products.
化学反应分析
Types of Reactions: 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid can undergo several types of reactions including:
Oxidation: Often using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylate or carbonyl derivatives.
Reduction: Typically involves reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the pyrazole or pyridine rings, especially at positions activated by the adjacent heteroatom in the oxadiazole ring.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reagents: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Halogens for electrophilic substitution, nucleophiles like amines or thiols
Major Products:
Oxidation leads to carboxylate and ketone derivatives.
Reduction yields alcohols or amines.
Substitution reactions introduce various functional groups, broadening the compound's applicability.
科学研究应用
Chemistry: The compound serves as a building block in organic synthesis, enabling the exploration of new chemical entities due to its reactive functional groups and complex structure.
Biology and Medicine:
Drug Discovery: This compound can act as a pharmacophore in the development of pharmaceuticals, targeting specific enzymes or receptors due to its bioactive ring systems.
Biological Studies: Used in assays to understand the interaction mechanisms with biological macromolecules.
Industry:
Materials Science: Application in developing new materials with desirable chemical properties, such as polymers with high thermal stability.
作用机制
Biochemical Interactions: The mechanism by which 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid exerts its effects often involves interaction with specific molecular targets like enzymes or receptors, causing modulation of biological pathways.
Molecular Targets and Pathways:
Enzyme Inhibition/Activation: The compound might bind to the active site or allosteric site of enzymes, inhibiting or activating their function.
Receptor Binding: It may interact with receptors on cell surfaces, initiating a cascade of cellular events leading to therapeutic effects.
相似化合物的比较
1H-pyrazole-4-carboxylic acid: : Similar basic structure but lacks the oxadiazole and pyridine rings, offering different chemical reactivity and biological properties.
5-methyl-1H-pyrazole-3-carboxylic acid: : Shares the methylated pyrazole core but differs in functional groups and additional rings, affecting its application scope.
2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-pyridine: : Similar oxadiazole-pyridine system but lacks the pyrazole core, altering its chemical and biological behavior.
Uniqueness
The uniqueness of 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid lies in its combined multi-ring structure that imparts unique reactivity and potential for diverse scientific applications, making it a versatile compound in research and industry.
There you have it—a detailed dive into the world of this compound. Anything more you'd like to explore?
属性
IUPAC Name |
5-methyl-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-8(2)13-18-14(23-19-13)10-4-5-12(16-6-10)20-9(3)11(7-17-20)15(21)22/h4-8H,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAHKPYILQWWOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
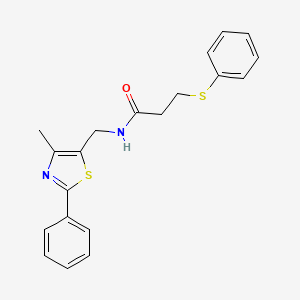
![4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid](/img/structure/B2397924.png)
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2397928.png)
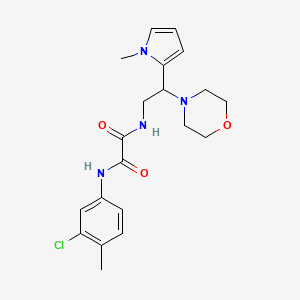
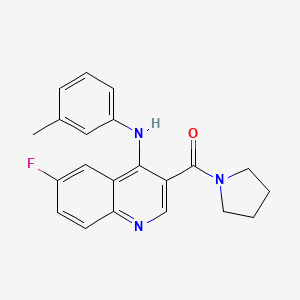
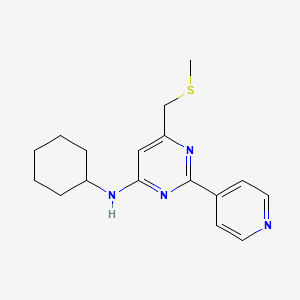
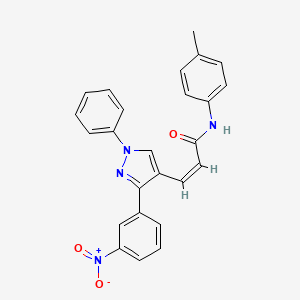
![methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2397935.png)
![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide](/img/structure/B2397937.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)
![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)
